molecular formula C7H11Br B8129129 1-Bromo-2-methylcyclohex-1-ene CAS No. 99747-75-8

1-Bromo-2-methylcyclohex-1-ene

Cat. No.: B8129129
CAS No.: 99747-75-8
M. Wt: 175.07 g/mol
InChI Key: LSRPYSHPZPISHF-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclohex-1-ene is an organic compound with the molecular formula C₇H₁₁Br. It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the first carbon of the cyclohexene ring and a methyl group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclohex-1-ene can be synthesized through the bromination of 2-methylcyclohexene. The reaction typically involves the addition of bromine (Br₂) to 2-methylcyclohexene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-methylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Comparison with Similar Compounds

    1-Bromocyclohexene: Similar in structure but lacks the methyl group at the second carbon.

    2-Bromo-1-methylcyclohexene: The bromine and methyl groups are attached to different carbons compared to 1-Bromo-2-methylcyclohex-1-ene.

    1-Chloro-2-methylcyclohex-1-ene: Similar structure with chlorine instead of bromine.

Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

1-bromo-2-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRPYSHPZPISHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544293
Record name 1-Bromo-2-methylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99747-75-8
Record name 1-Bromo-2-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99747-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 2
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 3
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 4
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 5
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 6
1-Bromo-2-methylcyclohex-1-ene

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